molecular formula C20H22N2O B11332231 N-quinolin-8-yladamantane-1-carboxamide CAS No. 71458-47-4

N-quinolin-8-yladamantane-1-carboxamide

Cat. No.: B11332231
CAS No.: 71458-47-4
M. Wt: 306.4 g/mol
InChI Key: RYIHYWBHJGITMU-UHFFFAOYSA-N
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Description

N-quinolin-8-yladamantane-1-carboxamide is a compound that combines the structural features of quinoline and adamantane. Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while adamantane is a polycyclic hydrocarbon with a diamond-like structure. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-quinolin-8-yladamantane-1-carboxamide typically involves the amidation of quinoline-8-carboxylic acid with adamantane-1-amine. This reaction can be catalyzed by various agents, including carbodiimides or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-quinolin-8-yladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Adamantane-1-amine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-proliferative agent and apoptotic inducer.

    Medicine: Explored for its potential as a kinase inhibitor, particularly targeting Pim-1 kinase, which is involved in cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-quinolin-8-yladamantane-1-carboxamide involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it targets protein kinases like Pim-1, which play a crucial role in regulating cell survival and proliferation. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells. The pathways involved include the down-regulation of anti-apoptotic proteins (e.g., Bcl-2) and the up-regulation of pro-apoptotic proteins (e.g., BAX and Caspase-3) .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-carboxamide: Shares the quinoline moiety but lacks the adamantane structure.

    Adamantane-1-carboxamide: Contains the adamantane structure but lacks the quinoline moiety.

    Laquinimod: A quinoline-3-carboxamide with immunomodulatory properties.

Uniqueness

N-quinolin-8-yladamantane-1-carboxamide is unique due to its combined quinoline and adamantane structures, which confer distinct chemical and biological properties. This combination enhances its stability, bioavailability, and potential therapeutic effects compared to similar compounds .

Properties

CAS No.

71458-47-4

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-quinolin-8-yladamantane-1-carboxamide

InChI

InChI=1S/C20H22N2O/c23-19(20-10-13-7-14(11-20)9-15(8-13)12-20)22-17-5-1-3-16-4-2-6-21-18(16)17/h1-6,13-15H,7-12H2,(H,22,23)

InChI Key

RYIHYWBHJGITMU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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